molecular formula C10H14ClN5O B6630908 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide

2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide

Cat. No.: B6630908
M. Wt: 255.70 g/mol
InChI Key: GYBLUHLXLGBYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2,4-dichloropyrimidine with an amine source like ammonia or an amine derivative under controlled conditions.

    Amination: The amino group at the 6-position is introduced by reacting the chlorinated pyrimidine with an amine source, typically under basic conditions.

    N-Methylation: The methylamino group is introduced by reacting the intermediate with formaldehyde and a reducing agent like sodium cyanoborohydride.

    Cyclopropylacetamide Formation: The final step involves the reaction of the intermediate with cyclopropylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH), alkoxides (RO-)

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies related to DNA and RNA interactions, given the pyrimidine core’s relevance to nucleic acids.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Chemical Biology: The compound is used to study the biochemical pathways and molecular mechanisms in cells.

Mechanism of Action

The mechanism of action of 2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyrimidine: A simpler pyrimidine derivative with similar structural features but lacking the cyclopropylacetamide moiety.

    N-Cyclopropyl-2-(methylamino)pyrimidine: Similar in structure but with different substituents on the pyrimidine ring.

Uniqueness

2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylacetamide moiety enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c1-16(4-7(17)15-6-2-3-6)10-8(11)9(12)13-5-14-10/h5-6H,2-4H2,1H3,(H,15,17)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBLUHLXLGBYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)C2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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